3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Dendrimer Synthesis Convergent Growth Poly(benzyl ether) Dendrons

This G2 Fréchet-type poly(benzyl ether) dendron provides a precise convergent building block for dendrimer synthesis. The benzylic alcohol handle allows controlled activation (e.g., conversion to benzyl bromide) immediately before coupling, minimizing reagent degradation and ensuring reproducible macromolecular architectures. With a defined MW of 440.49 g/mol and 3,5-dimethoxy peripheral substitution, it maintains predictable solubility and purification characteristics during iterative coupling steps. Ideal for systematic structure-property studies and photophysical applications such as dendrimeric photosensitizers.

Molecular Formula C25H28O7
Molecular Weight 440.5 g/mol
CAS No. 176650-92-3
Cat. No. B066065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
CAS176650-92-3
Molecular FormulaC25H28O7
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC
InChIInChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3
InChIKeyTWHQMXZJXJJPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol CAS 176650-92-3: Second-Generation Fréchet-Type Dendron Building Block


3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol (CAS 176650-92-3) is a second-generation (G2) poly(benzyl ether) dendron first described by Hawker and Fréchet in the foundational dendrimer chemistry literature [1]. With molecular formula C25H28O7 and molecular weight 440.49 g/mol, it features a symmetrically branched architecture comprising a central benzyl alcohol core functionalized with two 3,5-dimethoxybenzyloxy dendritic wedges . The compound serves as a convergent building block for dendrimer synthesis via the divergent/convergent growth approach, offering a terminal benzylic alcohol handle for activation and further coupling reactions [2].

Why Generic Substitution Fails: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol CAS 176650-92-3 Cannot Be Replaced by Alternative Dendrons


In convergent dendrimer synthesis, the precise generation number, terminal functional group identity, and peripheral substitution pattern determine both synthetic compatibility and final macromolecular architecture. 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol occupies a specific position in the Fréchet-type dendron family as a G2 alcohol-terminated dendron with 3,5-dimethoxy peripheral groups [1]. Substitution with a first-generation (G1) analog such as 3,5-dimethoxybenzyl alcohol would yield only half the branching multiplicity and altered spatial dimensions [2]. Conversely, higher-generation (G3) dendrons such as 3,5-bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl alcohol introduce larger steric bulk and different solubility profiles that may be incompatible with reactions optimized for G2 modules. Substitution with bromide-terminated analogs (e.g., 3,5-bis(3,5-dimethoxybenzyloxy)benzyl bromide) changes the reactive handle from nucleophilic alcohol to electrophilic bromide, requiring fundamentally different coupling strategies .

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol (CAS 176650-92-3): Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight Differentiation: G2 Alcohol Dendron (440.49 g/mol) Versus G1 Alcohol Analog (168.19 g/mol) and G2 Bromide Analog (503.39 g/mol)

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol (MW = 440.49 g/mol) represents the second-generation (G2) alcohol-terminated Fréchet-type dendron, positioned between the first-generation analog 3,5-dimethoxybenzyl alcohol (MW = 168.19 g/mol) and the G2 bromide analog (MW = 503.39 g/mol) . This molecular weight corresponds to exactly two dendritic layers beyond the core benzyl alcohol unit [1]. The calculated exact mass of 440.18350323 g/mol and XLogP3 value of 3.9 define its physicochemical profile for organic solvent compatibility in convergent dendrimer assembly .

Dendrimer Synthesis Convergent Growth Poly(benzyl ether) Dendrons

Terminal Functional Group Differentiation: Benzylic Alcohol (Nucleophile) Versus Benzylic Bromide (Electrophile) in Dendron Coupling

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol contains a terminal benzylic alcohol group (-CH2OH) that serves as a nucleophilic handle for activation and coupling, whereas the corresponding G2 benzyl bromide analog contains a terminal bromomethyl group (-CH2Br) that functions as an electrophilic handle [1]. The target compound can be activated via conversion to the corresponding benzyl bromide (requiring additional synthetic steps) or coupled directly as the alcohol under Mitsunobu or Williamson ether conditions [2]. The G2 bromide analog (CAS 152811-37-5), in contrast, is pre-activated for nucleophilic substitution but lacks the flexibility to be converted to other leaving groups .

Convergent Synthesis Dendrimer Functionalization Coupling Chemistry

Purity Specification: >94.0% (GC) as Verifiable Quality Benchmark for Dendrimer Building Block Procurement

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol is commercially available with a standardized purity specification of >94.0% as determined by gas chromatography (GC), a quantifiable benchmark that distinguishes this research-grade building block from lower-purity alternatives . The compound appears as a white to almost white powder or crystalline solid at 20°C, with NMR confirmation of structural identity provided as part of standard quality documentation . For comparative context, the G2 bromide analog (CAS 152811-37-5) typically lacks a published GC purity specification in vendor catalogs, making direct purity comparison difficult for procurement decisions .

Quality Control Analytical Chemistry Building Block Purity

Peripheral Substitution Pattern: 3,5-Dimethoxybenzyl Versus Alternative Aryl Ether Substitution in Dendron Solubility

The 3,5-dimethoxy substitution pattern on the peripheral aromatic rings of 3,5-bis(3,5-dimethoxybenzyloxy)benzyl alcohol imparts specific solubility characteristics distinct from dendrons bearing alternative peripheral groups. The calculated topological polar surface area (TPSA) of 75.6 Ų and XLogP3 value of 3.9 define its amphiphilic balance for organic solvent compatibility . In a 2020 study by Piskorz et al., a magnesium(II) tribenzoporphyrazine bearing peripheral 3,5-bis(3,5-dimethoxybenzyloxy)benzylsulfanyl substituents was synthesized and characterized, demonstrating moderate singlet oxygen generation (ΦΔDMF = 0.12, ΦΔDMSO = 0.13) and photocytotoxic activity against S. aureus [1]. For comparison, the same study examined alternative dendrimeric substituents including 4-[3,5-di(hydroxymethyl)phenoxy]butylsulfanyl and 4-[3,5-bis(benzyloxy)benzyloxy]phenyl groups, which exhibited different photophysical and solubility profiles [2].

Dendron Solubility Supramolecular Chemistry Material Science

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol (CAS 176650-92-3): Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Convergent Synthesis of G3 and Higher Generation Fréchet-Type Dendrimers

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol serves as the G2 dendron building block in the convergent growth approach to G3 and higher-generation poly(benzyl ether) dendrimers. Its terminal benzylic alcohol group can be activated (e.g., converted to the benzyl bromide) and coupled with a polyfunctional core or with lower-generation dendrons to assemble monodisperse dendritic architectures. The defined molecular weight of 440.49 g/mol and the 3,5-dimethoxy peripheral substitution pattern ensure predictable solubility and purification characteristics during iterative coupling steps [1].

Synthesis of Photofunctional Dendrimeric Materials Including Photosensitizers

As demonstrated by Piskorz et al. (2020), the 3,5-bis(3,5-dimethoxybenzyloxy)benzyl moiety can be incorporated as a peripheral dendrimeric substituent on porphyrazine and related macrocyclic cores to modulate solubility, aggregation behavior, and photophysical properties. The resulting dendrimeric photosensitizers exhibit measurable singlet oxygen quantum yields (ΦΔDMF = 0.12) and antimicrobial photocytotoxic activity against S. aureus at nanomolar concentrations [2]. The TPSA of 75.6 Ų and XLogP3 of 3.9 provide amphiphilic character suitable for both organic solvent processing and biological media compatibility.

Precursor to G2 Benzyl Bromide for Electrophilic Dendrimer Coupling

The benzylic alcohol group of 3,5-bis(3,5-dimethoxybenzyloxy)benzyl alcohol can be converted to the corresponding G2 benzyl bromide (MW = 503.39 g/mol) via reaction with CBr4/PPh3 or similar halogenating reagents. This in situ activation strategy provides synthetic flexibility: researchers can procure the stable alcohol and generate the reactive bromide immediately prior to coupling, minimizing storage-related degradation of the electrophilic species. This approach is preferable to direct procurement of the G2 bromide when synthetic timing or stability concerns are paramount [3].

Structure-Property Studies Comparing Dendron Generation and Peripheral Substitution Effects

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol occupies a defined position in the Fréchet dendron family between G1 (3,5-dimethoxybenzyl alcohol, MW = 168.19 g/mol) and G3 analogs (MW ≈ 897 g/mol). This intermediate generation size makes it a valuable reference compound for systematic structure-property relationship studies investigating how dendron generation number affects solubility (TPSA = 75.6 Ų vs. 38.7 Ų for G1), hydrodynamic volume, guest encapsulation capacity, and macromolecular assembly behavior [1].

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